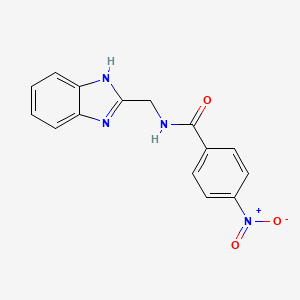
N-(1H-benzimidazol-2-ylmethyl)-4-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1H-benzimidazol-2-ylmethyl)-4-nitrobenzamide: is a heterocyclic compound that features a benzimidazole moiety linked to a nitrobenzamide group. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the nitro group in the benzamide moiety further enhances its chemical reactivity and potential biological activity.
作用机制
Target of Action
The primary target of N-(1H-benzimidazol-2-ylmethyl)-4-nitrobenzamide is human glucokinase (GK) . Glucokinase plays a crucial role in the regulation of carbohydrate metabolism and has been identified as a potential therapeutic target for type-2 diabetes (T2D) .
Mode of Action
This compound acts as an allosteric activator of human glucokinase . It binds to the allosteric site of the GK protein, leading to an increase in the catalytic action of GK . This interaction results in significant hypoglycemic effects, beneficial for the therapy of T2D .
Biochemical Pathways
The activation of GK by this compound affects the glucose metabolism pathway . By increasing the catalytic action of GK, this compound enhances the conversion of glucose to glucose-6-phosphate, a critical step in the glycolysis pathway . This leads to a decrease in blood glucose levels, thereby managing hyperglycemia in T2D .
Result of Action
The activation of GK by this compound leads to a decrease in blood glucose levels . This results in significant hypoglycemic effects, which are beneficial for the therapy of T2D . The compound’s action at the molecular level could potentially be used as a single drug with improved safety .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-benzimidazol-2-ylmethyl)-4-nitrobenzamide typically involves the condensation of 2-chloromethylbenzimidazole with 4-nitrobenzamide. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) under reflux conditions . The reaction proceeds through nucleophilic substitution, where the benzimidazole moiety is introduced to the benzamide group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions:
Oxidation: The nitro group in N-(1H-benzimidazol-2-ylmethyl)-4-nitrobenzamide can undergo reduction to form corresponding amines.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst to convert the nitro group to an amino group.
Substitution: The benzimidazole moiety can participate in various substitution reactions, such as halogenation or alkylation, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide (CH3I).
Major Products Formed:
Reduction: Formation of N-(1H-benzimidazol-2-ylmethyl)-4-aminobenzamide.
Substitution: Formation of various substituted benzimidazole derivatives depending on the substituents introduced.
科学研究应用
Chemistry: N-(1H-benzimidazol-2-ylmethyl)-4-nitrobenzamide is used as a building block in the synthesis of more complex heterocyclic compounds. Its reactivity makes it a valuable intermediate in organic synthesis .
Biology: The compound has shown potential as an antimicrobial agent. Studies have demonstrated its activity against various bacterial strains, making it a candidate for the development of new antibiotics .
Medicine: Due to its structural similarity to other biologically active benzimidazole derivatives, this compound is being investigated for its potential use in treating parasitic infections and as an anticancer agent .
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as corrosion inhibitors or catalysts .
相似化合物的比较
- N-(1H-benzimidazol-2-ylmethyl)-2-nitrobenzamide
- N-(1H-benzimidazol-2-ylmethyl)-4-aminobenzamide
- N-(1H-benzimidazol-2-ylmethyl)-4-chlorobenzamide
Comparison:
- N-(1H-benzimidazol-2-ylmethyl)-2-nitrobenzamide: Similar structure but with the nitro group in a different position, which can affect its reactivity and biological activity.
- N-(1H-benzimidazol-2-ylmethyl)-4-aminobenzamide: The amino group instead of the nitro group can significantly alter its chemical properties and biological activities.
- N-(1H-benzimidazol-2-ylmethyl)-4-chlorobenzamide: The chloro group provides different reactivity and potential applications compared to the nitro group.
N-(1H-benzimidazol-2-ylmethyl)-4-nitrobenzamide stands out due to the presence of the nitro group, which enhances its reactivity and potential for various chemical transformations and biological activities .
属性
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O3/c20-15(10-5-7-11(8-6-10)19(21)22)16-9-14-17-12-3-1-2-4-13(12)18-14/h1-8H,9H2,(H,16,20)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFAUQDNFBMSGJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CNC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
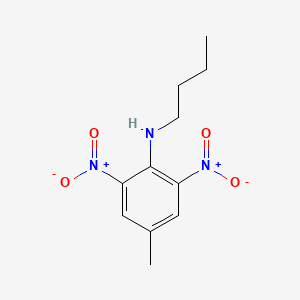
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(phenylthio)propanamide](/img/structure/B2984809.png)
![5-BROMO-N-[4'-(5-BROMOTHIOPHENE-2-AMIDO)-3,3'-DIMETHOXY-[1,1'-BIPHENYL]-4-YL]THIOPHENE-2-CARBOXAMIDE](/img/structure/B2984810.png)
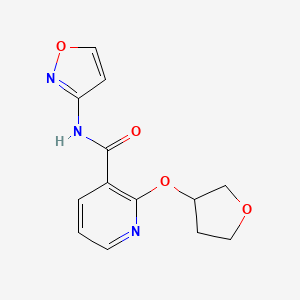
![1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptane-3-one](/img/structure/B2984813.png)
![N-[1-(2-Methoxyethyl)piperidin-4-YL]-4-phenylbutanamide](/img/structure/B2984814.png)
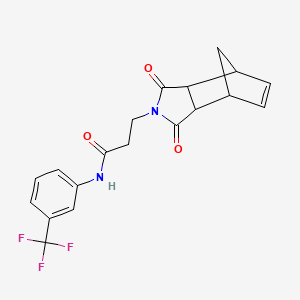
![(E)-2-amino-N-benzyl-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2984816.png)
![3-benzyl-1-(4-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2984818.png)
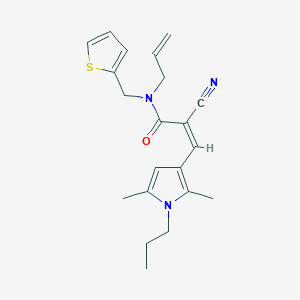
![2-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]pyrazine](/img/structure/B2984822.png)

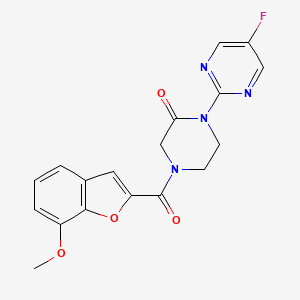
![3-((5-(benzylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2984827.png)
